methyl 5-{N-[5-cyclopropyl-2-(4-fluorophenyl)-3-(methylcarbamoyl)-1-benzofuran-6-yl]methanesulfonamido}-2-nitrobenzoate
Description
This compound features a benzofuran core substituted with a cyclopropyl group (position 5), a 4-fluorophenyl moiety (position 2), and a methylcarbamoyl group (position 3). The methanesulfonamido linker connects the benzofuran to a 2-nitrobenzoate ester (Figure 1). Its molecular weight is approximately 576.68 g/mol (calculated from analogs in ). The compound’s design suggests applications in kinase inhibition or anti-inflammatory therapies, leveraging the benzofuran scaffold’s stability and the nitro group’s redox activity .
Properties
IUPAC Name |
methyl 5-[[5-cyclopropyl-2-(4-fluorophenyl)-3-(methylcarbamoyl)-1-benzofuran-6-yl]-methylsulfonylamino]-2-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24FN3O8S/c1-30-27(33)25-21-13-19(15-4-5-15)23(14-24(21)40-26(25)16-6-8-17(29)9-7-16)31(41(3,37)38)18-10-11-22(32(35)36)20(12-18)28(34)39-2/h6-15H,4-5H2,1-3H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOSDHQHYQSTPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(OC2=CC(=C(C=C21)C3CC3)N(C4=CC(=C(C=C4)[N+](=O)[O-])C(=O)OC)S(=O)(=O)C)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24FN3O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601101576 | |
| Record name | Benzoic acid, 5-[[5-cyclopropyl-2-(4-fluorophenyl)-3-[(methylamino)carbonyl]-6-benzofuranyl](methylsulfonyl)amino]-2-nitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601101576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
581.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423007-83-3 | |
| Record name | Benzoic acid, 5-[[5-cyclopropyl-2-(4-fluorophenyl)-3-[(methylamino)carbonyl]-6-benzofuranyl](methylsulfonyl)amino]-2-nitro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423007-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 5-[[5-cyclopropyl-2-(4-fluorophenyl)-3-[(methylamino)carbonyl]-6-benzofuranyl](methylsulfonyl)amino]-2-nitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601101576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of methyl 5-{N-[5-cyclopropyl-2-(4-fluorophenyl)-3-(methylcarbamoyl)-1-benzofuran-6-yl]methanesulfonamido}-2-nitrobenzoate involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:
Formation of the Benzofuran Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring.
Introduction of the Cyclopropyl and Fluorophenyl Groups: These groups are typically introduced through substitution reactions using cyclopropyl and fluorophenyl halides.
Attachment of the Methylcarbamoyl Group: This step involves the reaction of the benzofuran derivative with methyl isocyanate.
Sulfonamide Formation: The methanesulfonamido group is introduced through the reaction of the intermediate with methanesulfonyl chloride.
Final Esterification: The nitrobenzoate moiety is introduced through esterification reactions using appropriate benzoic acid derivatives.
Chemical Reactions Analysis
Methyl 5-{N-[5-cyclopropyl-2-(4-fluorophenyl)-3-(methylcarbamoyl)-1-benzofuran-6-yl]methanesulfonamido}-2-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acids and amines.
Scientific Research Applications
Methyl 5-{N-[5-cyclopropyl-2-(4-fluorophenyl)-3-(methylcarbamoyl)-1-benzofuran-6-yl]methanesulfonamido}-2-nitrobenzoate has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as a lead compound in drug discovery.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 5-{N-[5-cyclopropyl-2-(4-fluorophenyl)-3-(methylcarbamoyl)-1-benzofuran-6-yl]methanesulfonamido}-2-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound’s analogs differ primarily in substituents on the sulfonamido-linked aromatic ring or benzofuran core:
Pharmacokinetic and Pharmacodynamic Insights
- Nitro Group vs. Amine (Compound B): The nitro group in the target compound may act as a prodrug, undergoing reduction to an amine (as in ) for enhanced activity. The trifluoromethyl group in Compound B improves metabolic stability and target binding .
- Boronic Acid (Compound 8): Boronic acid derivatives () exhibit unique interactions with serine proteases or hydroxyl-rich environments, enabling applications in targeted drug delivery .
- Hydroxyethyl Metabolite (): The hydroxyethyl analog’s increased hydrophilicity suggests faster renal excretion, contrasting with the nitrobenzoate’s prolonged half-life .
- Benzyloxy Chain (): The extended alkyl chain and benzyloxy group in this analog enhance membrane permeability but may increase off-target effects due to lipophilicity .
Research Findings and Implications
- Metabolic Activation: The nitro-to-amine conversion () suggests the target compound may require metabolic activation for efficacy, similar to clopidogrel’s thiol metabolite .
- Solubility-Bioactivity Trade-offs: While the hydroxyethyl metabolite () improves solubility, it may reduce CNS penetration compared to the nitrobenzoate .
- Targeted Delivery: Boronic acid analogs () show promise in cancer therapy by leveraging boronate-diol interactions with tumor-associated glycoproteins .
Biological Activity
Methyl 5-{N-[5-cyclopropyl-2-(4-fluorophenyl)-3-(methylcarbamoyl)-1-benzofuran-6-yl]methanesulfonamido}-2-nitrobenzoate is a complex organic compound notable for its diverse structural features, including a benzofuran core and various functional groups that contribute to its biological activity. The compound's synthesis involves multiple steps, including the formation of the benzofuran ring, introduction of substituents like cyclopropyl and fluorophenyl groups, and final esterification processes.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can lead to modulation of biological pathways, impacting various physiological processes. The precise mechanisms are still under investigation but may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Binding : It could bind to specific receptors, altering their activity and leading to physiological responses.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In particular:
- Inhibition of Bacterial Growth : The compound has shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, it demonstrated potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 0.21 µM .
- Antifungal Activity : It has also been tested for antifungal properties against species like Candida, showing selective action against certain strains .
Cytotoxic Effects
In vitro studies have assessed the cytotoxicity of this compound on various cell lines. The results suggest a promising profile for further development as a therapeutic agent:
- Cell Viability Assays : MTT assays indicate that certain derivatives of this compound exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells, suggesting potential applications in oncology .
Table: Summary of Biological Activity
| Activity Type | Target Organisms | MIC (µM) | Notes |
|---|---|---|---|
| Antibacterial | Pseudomonas aeruginosa | 0.21 | Strong inhibition observed |
| Escherichia coli | 0.21 | Comparable to ciprofloxacin | |
| Antifungal | Candida species | N/A | Selective action against specific strains |
| Cytotoxicity | Various cancer cell lines | N/A | Selective toxicity noted in assays |
Case Study: Molecular Docking Analysis
Molecular docking studies have been conducted to elucidate the binding interactions between this compound and its biological targets. These studies revealed:
- Binding Energies : The compound shows favorable binding energies when docked against key microbial targets such as DNA gyrase.
- Hydrogen Bonding : Significant hydrogen bonds were formed with critical residues, enhancing the stability of the binding interaction.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
